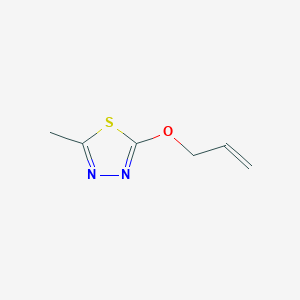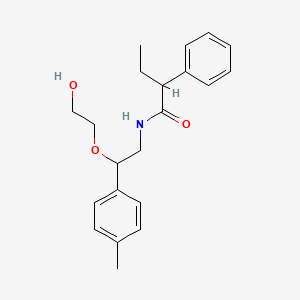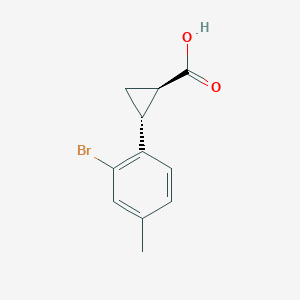
(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cyclopropane derivative that has a chiral center, making it an important compound for stereoselective synthesis.
作用機序
Target of Action
The primary targets of EN300-1296304 are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
EN300-1296304 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in enhanced signal transduction, which can have various effects depending on the cell type and the specific pathways involved.
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. One of the key effects is the bronchodilation and non-steroidal anti-inflammatory effects . This is particularly relevant in the context of chronic obstructive pulmonary disease (COPD), where inflammation and bronchoconstriction are major contributors to the disease pathology.
Result of Action
The molecular and cellular effects of EN300-1296304’s action are primarily related to its role in the treatment of COPD. By providing both bronchodilation and anti-inflammatory effects, it helps to alleviate the symptoms of COPD and improve lung function .
実験室実験の利点と制限
One of the advantages of using (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid in lab experiments is its stereoselectivity. This compound has a chiral center, which allows for the synthesis of enantiomerically pure compounds. Another advantage is its potential as a drug candidate for various diseases. However, one limitation is the limited availability of this compound, which can make it difficult to carry out large-scale experiments.
将来の方向性
There are several future directions for the study of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid. One direction is the further study of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, the study of the mechanism of action and the biochemical and physiological effects of this compound can provide valuable insights into its potential applications in various fields.
合成法
The synthesis of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid involves the use of a chiral auxiliary. One of the most common methods for the synthesis of this compound is through the use of the Corey-Chaykovsky reaction. This reaction involves the reaction of a sulfonium salt with a carbonyl compound to form a cyclopropane ring. The chiral auxiliary used in this reaction determines the stereochemistry of the product. In the case of (1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid, a chiral auxiliary with a (1R,2R) configuration is used.
科学的研究の応用
(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid has been used in scientific research for various applications. One of the most notable applications is in the field of medicinal chemistry. This compound has been shown to have potential as a drug candidate for the treatment of various diseases. It has been studied for its potential use in the treatment of cancer, inflammation, and infectious diseases.
特性
IUPAC Name |
(1R,2R)-2-(2-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-6-2-3-7(10(12)4-6)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXZNQACCZQPRP-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

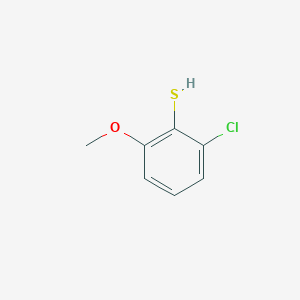
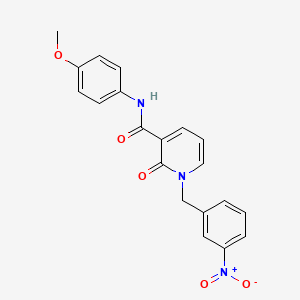

![8-(azepan-1-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898827.png)
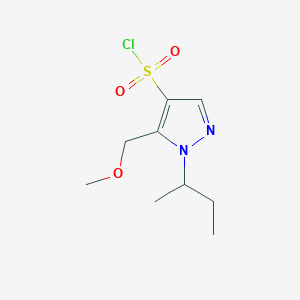
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2898830.png)
![Methyl 5-ethyl-2-{[(3-hydroxy-1,2-dihydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2898831.png)
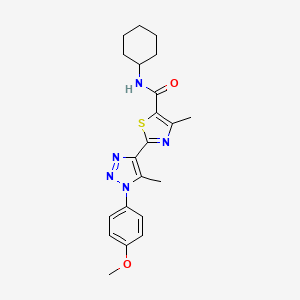
![(E)-N-(5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2898835.png)
![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2898836.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2898837.png)
![2-(Methylthio)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-ol](/img/structure/B2898839.png)
